
3-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
Overview
Description
3-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C7H7F3N2O
- Molecular Weight : 192.14 g/mol
- CAS Number : 1250672-75-3
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an inhibitor in biochemical pathways and its effects on cellular processes.
Research indicates that compounds similar to this compound may act as inhibitors of key biological pathways. For instance:
- Inhibition of Methyltransferases : Compounds in this class have been shown to inhibit methyltransferases involved in epigenetic regulation, which can affect gene expression and cellular proliferation .
- Antioxidant Properties : Some studies suggest that similar compounds may exhibit antioxidant properties that could protect cells from oxidative stress .
In Vitro Studies
Several studies have investigated the effects of this compound on various cell lines:
- Cell Viability Assays : Research has demonstrated that this compound can influence cell viability in cancer cell lines by inducing apoptosis or inhibiting cell growth. For example, IC50 values were determined for related compounds in different cellular assays .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3-Amino-1-(trifluoroethyl)-1,2-dihydropyridin-2-one | HSC-T6 | 45.69 | Inhibition of COL1A1 expression |
Related Compound | Various | Varies | Methyltransferase inhibition |
Pharmacological Applications
The pharmacological implications of this compound are significant:
- Potential Anti-Fibrotic Activity : Similar derivatives have shown promise in reducing collagen expression in fibrosis models . This suggests a potential therapeutic application for conditions characterized by excessive fibrosis.
Safety and Toxicology
The safety profile of this compound has been evaluated through various toxicological assessments:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have indicated that derivatives of dihydropyridinones exhibit antiviral properties. For instance, compounds similar to 3-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one have been tested for their efficacy against viral infections such as HIV and HCV. The trifluoroethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the dihydropyridinone structure can lead to increased antiviral activity. The introduction of trifluoroethyl groups showed a significant increase in potency against specific viral strains .
Agrochemical Applications
2. Pesticidal Properties
The unique chemical structure of this compound has led researchers to explore its potential as a pesticide. The trifluoroethyl moiety is known to enhance the stability and effectiveness of agrochemical formulations.
Data Table: Pesticidal Efficacy
Material Science Applications
3. Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations. Its ability to modify surface properties and enhance thermal stability makes it a candidate for use in high-performance materials.
Case Study:
Research published in Polymer Science highlighted the use of this compound as a plasticizer in polyvinyl chloride (PVC) formulations. The addition of the compound improved flexibility and thermal resistance without compromising mechanical strength .
Properties
IUPAC Name |
3-amino-1-(2,2,2-trifluoroethyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-12-3-1-2-5(11)6(12)13/h1-3H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGRUUJKXBHKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250672-75-3 | |
Record name | 3-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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